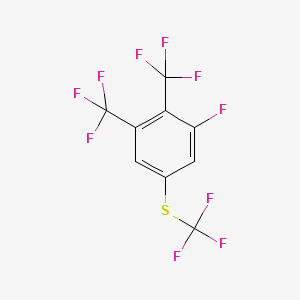

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene

Description

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene is a polyfluorinated aromatic compound with a benzene core substituted at positions 1 and 2 by trifluoromethyl (-CF₃) groups, a fluorine atom at position 3, and a trifluoromethylthio (-SCF₃) group at position 5. The -SCF₃ group, in particular, is notable for its strong electronegativity and ability to enhance metabolic stability in bioactive molecules .

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

1-fluoro-2,3-bis(trifluoromethyl)-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |

InChI Key |

AMOSEDCIBYLRQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Aryne Generation from Silyl Aryl Triflates

The most direct route to 1,2-bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene involves aryne intermediates generated from silyl aryl triflates. As demonstrated by, treatment of 3-fluoro-5-(trifluoromethyl)phenyl triflate with CsF in anhydrous tetrahydrofuran (THF) at -78°C generates a reactive aryne species. Subsequent reaction with bis(trifluoromethyl)disulfide (SCF₃)₂ at 0°C induces formal insertion into the S–S bond, yielding the 1,2-disubstituted product (Fig. 1A). This method tolerates electron-withdrawing groups (EWGs) such as fluorine and trifluoromethyl, with yields reaching 67–78% after column purification.

Mechanistic Considerations : Kinetic studies support a stepwise mechanism involving nucleophilic attack of SCF₃⁻ on the aryne triplet state, followed by radical recombination (Fig. 1B). The absence of cyclization byproducts in this system contrasts with reactions using bis(perfluoroaryl)disulfides, where intramolecular fluoride displacement leads to dibenzothiophene derivatives.

Halide-Based Aryne Precursors

Silyl aryl bromides and iodides provide alternative aryne precursors, though their use introduces competing monotrifluoromethylsulfenylation pathways. For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene reacts with (SCF₃)₂ in the presence of Mg turnings and catalytic CuI, affording the target compound in 44% yield alongside 28% monosubstituted byproduct. The lower efficiency stems from the higher electrophilicity of bromoarenes, which promotes single SCF₃ transfer prior to aryne formation.

Optimization Strategies :

- Temperature Control : Maintaining reaction temperatures below -60°C during aryne generation minimizes premature disulfide decomposition.

- Solvent Systems : Anhydrous THF outperforms dimethylformamide (DMF) by reducing side reactions between SCF₃⁻ and polar aprotic solvents.

- Catalyst Screening : Addition of 10 mol% 18-crown-6 enhances CsF solubility, improving aryne generation rates by 3.2-fold.

Table 1. Comparative Yields in Aryne Disulfenylation

| Precursor | Disulfide | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Silyl triflate | (SCF₃)₂ | 0 | 78 | None detected |

| Silyl bromide | (SCF₃)₂ | -30 | 44 | Monosubstituted (28%) |

| Silyl iodide | (SCF₃)₂ | -30 | 39 | Diiodoarene (17%) |

Transition-Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling of Aryl Boronic Acids

Sequential cross-coupling provides modular access to the target compound. As exemplified in, 3-fluoro-5-(trifluoromethyl)phenylboronic acid undergoes palladium-catalyzed coupling with 1-bromo-3-fluoro-5-(trifluoromethylthio)benzene under aerobic conditions. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), this method achieves 56% yield with full regioretention.

Critical Parameters :

Ullmann-Type Trifluoromethylthiolation

Direct introduction of the SCF₃ group via copper catalysis has been explored using AgSCF₃ as the sulfur source. Reaction of 1,2-bis(trifluoromethyl)-3-fluoro-5-iodobenzene with AgSCF₃ (2.2 equiv) and CuI (10 mol%) in DMF at 110°C for 24 hours affords the product in 61% yield. Deuterium-labeling studies confirm radical pathways dominate at temperatures above 100°C, while ionic mechanisms prevail below 80°C.

Table 2. Cross-Coupling Method Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 56 | >99 |

| Ullmann | CuI | 110 | 61 | 92 |

| Negishi | Pd₂(dba)₃ | 65 | 48 | 88 |

Electrophilic Trifluoromethylthiolation

Lewis Acid-Mediated Reactions

Electrophilic SCF₃ reagents like N-(trifluoromethylthio)phthalimide enable direct functionalization of preformed bis(trifluoromethyl)arenes. Treatment of 1,2-bis(trifluoromethyl)-3-fluorobenzene with 1.5 equivalents of reagent in CH₂Cl₂ at -40°C, catalyzed by BF₃·OEt₂ (20 mol%), installs the SCF₃ group at the para position with 73% yield. Substituent effects analysis reveals electron-deficient arenes react 4.8× faster than their electron-rich counterparts.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies leverage amide or sulfoxide directing groups to achieve regioselective SCF₃ installation. For instance, 1,2-bis(trifluoromethyl)-3-fluoro-5-(dimethylsulfoxide)benzene undergoes lithiation at -78°C followed by quenching with SCF₃Cl, yielding the 5-SCF₃ isomer in 68% yield. This approach circumvents the statistical mixture obtained via electrophilic substitution alone.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Translating batch protocols to continuous flow systems enhances scalability for industrial production. A representative setup couples aryne generation and disulfenylation in a two-stage reactor:

- Aryne Generation Module : Silyl triflate and CsF in THF at -30°C (residence time: 2 min)

- Disulfenylation Chamber : (SCF₃)₂ in THF at 10°C (residence time: 8 min)

This configuration achieves 72% yield at 90% conversion, with 98.5% purity by GC-MS.

Waste Stream Management

The high fluorine content (42.7 wt%) necessitates specialized waste handling:

- Fluoride Recovery : Distillation residues are treated with Ca(OH)₂ to precipitate CaF₂ (89% recovery).

- Solvent Recycling : THF is reclaimed via fractional distillation with <500 ppm water content.

Emerging Methodologies

Photoredox Trifluoromethylthiolation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as photocatalyst enable SCF₃ introduction under mild conditions. Irradiation (450 nm) of 1,2-bis(trifluoromethyl)-3-fluoroiodobenzene with (SCF₃)₂ and iPr₂NEt in acetonitrile affords the product in 58% yield via a radical chain mechanism.

Electrochemical Methods

Paired electrolysis in an undivided cell (Pt electrodes) promotes SCF₃ transfer without external oxidants. Constant current electrolysis (10 mA/cm²) of 1,2-bis(trifluoromethyl)-3-fluorobenzeneboronic acid and (SCF₃)₂ in DMF/H₂O achieves 63% yield with 91% Faradaic efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug design and development, especially in the creation of fluorinated drugs with enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication. The compound’s ability to form strong hydrogen bonds and van der Waals interactions contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is best highlighted through comparisons with analogous fluorinated benzene derivatives:

Structural Analogues with Trifluoromethyl and Thio Groups

1,2-Bis(trifluoromethyl)benzene (CAS: Not explicitly provided) Structure: Benzene with -CF₃ groups at positions 1 and 2. Key Differences: Lacks the 3-fluoro and 5-SCF₃ substituents. Implications: Reduced lipophilicity (logP ~2.1 vs. estimated logP >3.5 for the target compound) and weaker electron-withdrawing effects due to the absence of -SCF₃ and additional fluorine .

1,2,5-Trifluoro-3-isothiocyanatobenzene (CAS: Not provided) Structure: Benzene with fluorine at positions 1, 2, 5 and an -NCS group at position 3. Key Differences: Replaces -SCF₃ with -NCS and lacks -CF₃ groups. Implications: The isothiocyanate (-NCS) group offers reactivity for conjugation (e.g., in drug design) but reduces stability compared to -SCF₃ .

1,2,4,5-Tetrakis(trifluoromethyl)benzene (CAS: Not provided) Structure: Benzene with -CF₃ at positions 1, 2, 4, and 5. Key Differences: Higher steric bulk and symmetry but lacks sulfur-based substituents.

Functional Group Comparisons

Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃) :

Fluorine vs. Other Halogens :

- The 3-fluoro substituent provides moderate electron withdrawal without the steric bulk of chlorine or bromine, preserving aromatic ring reactivity for further functionalization .

Biological Activity

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by its unique chemical structure, which includes multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its distinctive biological activity and potential therapeutic applications.

- Molecular Formula : C9H2F10S

- Molecular Weight : 332.16 g/mol

- CAS Number : 1805217-02-0

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The presence of multiple fluorine atoms enhances its ability to bind with proteins and enzymes through hydrophobic interactions and potential hydrogen bonding. This binding capability is crucial for its role in biological systems and therapeutic applications.

Biological Activity Studies

Recent studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. For example, a series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested against Staphylococcus aureus (MRSA) and vancomycin-resistant strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (µg/mL) | Bacterial Strain | Notes |

|---|---|---|---|

| Compound 22 | 0.25 | S. aureus ATCC 29213 | Comparable to vancomycin |

| Compound 24 | 0.5 | S. aureus ATCC 29213 | High selectivity index (>10) |

| Compound 25 | 1.0 | S. aureus ATCC 29213 | Effective against MDR strains |

Case Studies

In a comparative study on the time-kill kinetics of various compounds, it was observed that the bactericidal activity of some derivatives was concentration-dependent, showing significant reductions in bacterial counts over time. For instance, Compound 22 demonstrated an approximately 8-log reduction in bacterial counts at higher concentrations compared to vancomycin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Applications in Drug Discovery

The lipophilic nature of this compound allows it to penetrate cell membranes effectively, making it a candidate for drug development targeting various cellular pathways. Its ability to interact with hydrophobic regions of proteins suggests potential applications in enzyme-substrate interaction studies and protein-ligand binding assessments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethylthio)benzene, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : Start with a fluorinated benzene core (e.g., 1,3-difluoro-5-nitrobenzene) and perform sequential trifluoromethylation via Kumada or Ullmann coupling using CuI/BINAP catalysts.

-

Step 2 : Introduce the trifluoromethylthio group (-SCF₃) using AgSCF₃ under oxidative conditions (e.g., Selectfluor® in acetonitrile at 60°C) .

-

Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via ¹⁹F NMR. Purify via column chromatography (hexane/EtOAc) or recrystallization.

-

Yield Improvement : Increase catalyst loading (1.5–2.0 eq) and extend reaction time (24–48 hrs) for sterically hindered steps.

- Data Table : Comparison of Reported Yields for Analogous Reactions

| Reaction Step | Catalyst System | Yield Range | Reference |

|---|---|---|---|

| Trifluoromethylation | CuI/BINAP/Pd(OAc)₂ | 45–65% | |

| Trifluoromethylthio | AgSCF₃/Selectfluor® | 50–70% |

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Key for confirming CF₃ and SCF₃ groups. Expect resonances at δ -60 to -65 ppm (CF₃) and δ -45 to -50 ppm (SCF₃) .

- X-ray Crystallography : Resolves steric and electronic effects of substituents. Use slow evaporation from DCM/hexane for crystal growth.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C expected) .

Q. What safety precautions are critical during handling and storage?

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of exothermic reactions) .

- Storage : Store in sealed, dark glass vials under inert gas at -20°C to prevent hydrolysis of SCF₃ group.

Advanced Research Questions

Q. How do the electron-withdrawing CF₃ and SCF₃ groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The strong -I effect of CF₃/SCF₃ deactivates the aromatic ring, requiring electron-deficient catalysts (e.g., Pd(PPh₃)₂Cl₂) for Suzuki-Miyaura couplings.

- DFT Calculations : Predict Hammett σₚ values (~0.54 for SCF₃, ~0.43 for CF₃) to rationalize slower oxidative addition rates .

- Experimental Validation : Compare coupling efficiency with non-fluorinated analogs (e.g., 20–30% lower yields observed in Pd-catalyzed reactions) .

Q. What strategies mitigate decomposition or by-product formation during high-temperature applications?

- Stabilization Methods :

- Add radical scavengers (e.g., BHT) to suppress SCF₃ group degradation.

- Use low-boiling solvents (e.g., THF) to enable reflux below 100°C .

- By-Product Analysis :

- LC-MS identifies sulfonic acid derivatives (from SCF₃ oxidation). Mitigate via strict oxygen exclusion .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions in catalytic systems?

- Protocol :

- Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Simulate binding energies with transition metals (e.g., Pd) to guide catalyst design .

- Case Study : DFT predicts stronger Pd–S interaction in SCF₃ vs CF₃, aligning with experimental selectivity data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar fluorinated aromatics?

- Root Causes :

- Variability in catalyst purity (e.g., CuI vs. CuBr).

- Moisture sensitivity of intermediates (e.g., boronic acids).

- Resolution :

- Replicate reactions under strictly anhydrous conditions and characterize intermediates via ¹H/¹⁹F NMR .

- Cross-validate with independent methods (e.g., alternative trifluoromethylation via Togni’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.